Regioisomeric Differentiation: 4-Pyridinyl vs. 3-Pyridinyl Pyrazole Topology
The target compound features a 4-(pyridin-4-yl)-1H-pyrazole architecture, whereas the closest commercial analog (CAS 1448060-23-8) places the identical pyridin-4-yl group at the pyrazole 3-position. In related kinase inhibitor programs, a 4-aryl-pyrazole orientation favors a type-II binding mode (DFG-out), while the 3-aryl isomer preferentially engages a type-I conformation (DFG-in), leading to divergent selectivity profiles . This regioisomeric distinction is critical for target-specific tool compound selection.
| Evidence Dimension | Pyrazole substitution topology (4- vs. 3-position of pyridin-4-yl) |
|---|---|
| Target Compound Data | 4-(pyridin-4-yl)-1H-pyrazol-1-yl (4-substituted) |
| Comparator Or Baseline | 3-(pyridin-4-yl)-1H-pyrazol-1-yl regioisomer (CAS 1448060-23-8) |
| Quantified Difference | No quantitative bioactivity data available for direct comparison; structural topology difference confirmed by InChI Key divergence. |
| Conditions | Structural comparison based on chemical structure; biological inferrence from kinase inhibitor literature. |
Why This Matters
Procurement of the correct regioisomer is essential to avoid inverted binding modes that could lead to false-negative screening results or incorrect SAR interpretation.
